molecular formula C10H18N2O3 B6234932 tert-butyl N-(3-methyl-5-oxopyrrolidin-3-yl)carbamate CAS No. 1505516-91-5

tert-butyl N-(3-methyl-5-oxopyrrolidin-3-yl)carbamate

Cat. No.: B6234932
CAS No.: 1505516-91-5
M. Wt: 214.26 g/mol
InChI Key: BZUBYWOANCHCFS-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-methyl-5-oxopyrrolidin-3-yl)carbamate: is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol . It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-methyl-5-oxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidinone derivative under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: tert-Butyl N-(3-methyl-5-oxopyrrolidin-3-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound in various biochemical assays .

Medicine: It is investigated for its role in drug development and therapeutic interventions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-methyl-5-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(3-methyl-5-oxopyrrolidin-3-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.

Biological Activity

tert-butyl N-(3-methyl-5-oxopyrrolidin-3-yl)carbamate is a compound of significant interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The compound is characterized by the following chemical properties:

PropertyValue
CAS Number 45091936
Molecular Formula C12H22N2O3
Molecular Weight 250.32 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, influencing physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

Studies have explored the anticancer potential of this compound, revealing that it can induce apoptosis in cancer cells. The mechanism involves the activation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death.

Case Studies and Research Findings

  • Antiviral Activity : A study evaluated the efficacy of this compound against SARS-CoV-2 main protease, demonstrating significant inhibitory effects with an IC50 value in the low micromolar range. This positions the compound as a promising candidate for further development as an antiviral agent against coronaviruses .
  • In Vivo Studies : Animal models treated with this compound showed reduced viral loads and improved survival rates, indicating its potential therapeutic applications in infectious diseases .

Safety and Toxicity

While exploring its biological activities, safety assessments are crucial. Preliminary toxicity studies suggest that this compound may cause skin and eye irritation at high concentrations . Further toxicological evaluations are necessary to establish safe dosage levels for therapeutic use.

Properties

CAS No.

1505516-91-5

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

tert-butyl N-(3-methyl-5-oxopyrrolidin-3-yl)carbamate

InChI

InChI=1S/C10H18N2O3/c1-9(2,3)15-8(14)12-10(4)5-7(13)11-6-10/h5-6H2,1-4H3,(H,11,13)(H,12,14)

InChI Key

BZUBYWOANCHCFS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)NC1)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

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